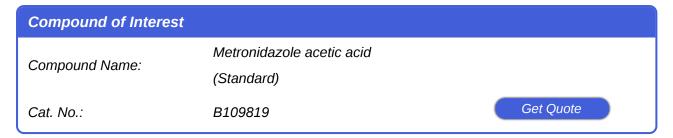




Application Note: UV Spectrophotometry of Metronidazole in Acetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole, a nitroimidazole antibiotic, is a critical therapeutic agent for anaerobic bacterial and protozoal infections. Its efficacy is rooted in the biochemical reduction of its 5-nitro group by microbial intracellular transport proteins, leading to cytotoxic intermediates that disrupt DNA synthesis. Accurate and reliable quantification of Metronidazole in bulk drug substances and pharmaceutical formulations is paramount for ensuring its quality, safety, and therapeutic efficacy.

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Metronidazole. The UV spectrum of Metronidazole is characterized by a prominent absorption band that is sensitive to solvent polarity and pH. While various solvents and aqueous acidic solutions, such as 0.1 M hydrochloric acid, have been utilized for its spectrophotometric analysis, this application note specifically explores the use of acetic acid as a solvent. Official monographs confirm that Metronidazole is freely soluble in glacial acetic acid, which is also employed in non-aqueous titrations of the drug, indicating its stability in this medium.[1][2][3]

This document provides detailed protocols for the UV spectrophotometric analysis of Metronidazole in an acetic acid medium, alongside comparative data from other commonly used solvents.



Quantitative Data Summary

The spectrophotometric characteristics of Metronidazole are significantly influenced by the solvent system. The following tables summarize key quantitative parameters reported in the literature for various conditions.

Table 1: Wavelength of Maximum Absorbance (λmax) of Metronidazole in Various Solvents

Solvent System	λmax (nm)	Reference(s)
0.1 M Hydrochloric Acid	277	
Water	340	[4]
Methanol	318	
Dimethylformamide (DMF) / Water	320	
Glacial Acetic Acid	~277 (Expected)	Inferred from acidic media behavior[5]

Note: The λ max in glacial acetic acid is an expected value based on the protonation of the imidazole ring in acidic media, similar to that observed in 0.1 M HCl. Experimental verification is recommended.

Table 2: Reported Linearity Ranges and Validation Parameters for Metronidazole UV Spectrophotometry

Solvent/Mediu m	Linearity Range (μg/mL)	Correlation Coefficient (r²)	Recovery (%)	Reference(s)
0.1 M Hydrochloric Acid	2 - 10	> 0.997	98.0 - 102.0	[6]
Water	1 - 10	0.997	99.37 - 98.9	
Not Specified	1 - 10	0.9902	98.2 ± 0.129	_
Not Specified	5 - 40	Not Specified	98 - 102	



Experimental Protocols

Protocol 1: Determination of λ max of Metronidazole in Glacial Acetic Acid

Objective: To determine the wavelength of maximum absorbance (λ max) of Metronidazole in glacial acetic acid.

Materials:

- Metronidazole reference standard
- Glacial acetic acid (analytical grade)
- UV-Vis Spectrophotometer (calibrated)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Stock Solution (100 μg/mL): Accurately weigh 10 mg of Metronidazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of glacial acetic acid. Sonicate if necessary to ensure complete dissolution. Make up the volume to 100 mL with glacial acetic acid and mix thoroughly.
- Preparation of Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with glacial acetic acid. Mix well.
- Spectrophotometric Analysis:
 - Use glacial acetic acid as the blank.
 - Rinse a quartz cuvette with the working solution and then fill it.
 - Scan the spectrum of the working solution over a wavelength range of 200 nm to 400 nm.



Identify the wavelength at which maximum absorbance occurs. This is the λmax.

Protocol 2: Assay of Metronidazole in a Bulk Drug Substance using Acetic Acid

Objective: To quantify the amount of Metronidazole in a bulk drug sample.

Materials:

- Metronidazole bulk drug sample
- Metronidazole reference standard
- Glacial acetic acid (analytical grade)
- UV-Vis Spectrophotometer set to the predetermined λmax

Procedure:

- Preparation of Standard Solution (10 μ g/mL): Prepare a 10 μ g/mL solution of Metronidazole reference standard in glacial acetic acid as described in Protocol 1.
- Preparation of Sample Solution (10 μg/mL): Accurately weigh approximately 10 mg of the Metronidazole bulk drug sample and prepare a 10 μg/mL solution in glacial acetic acid following the same procedure as for the standard solution.
- Absorbance Measurement:
 - Set the spectrophotometer to the predetermined λmax.
 - Use glacial acetic acid as the blank to zero the instrument.
 - Measure the absorbance of the standard solution and the sample solution.
- Calculation:
 - Calculate the concentration of Metronidazole in the sample solution using the following formula:



- Concentration of Sample (μg/mL) = (Absorbance of Sample / Absorbance of Standard)
 x Concentration of Standard (μg/mL)
- Calculate the percentage purity of the bulk drug sample.

Protocol 3: Method Validation (Abbreviated)

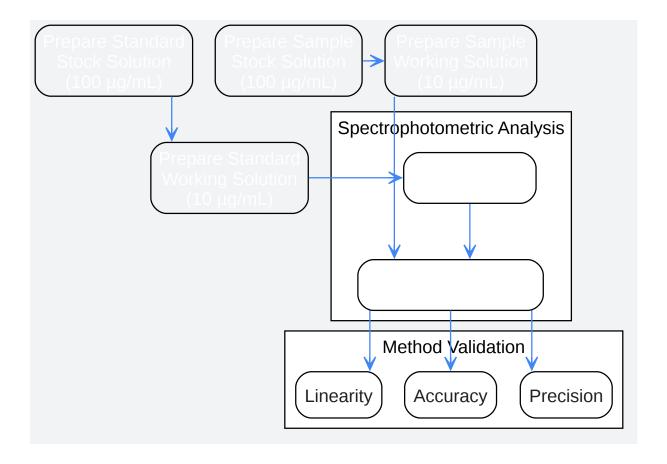
Objective: To validate the UV spectrophotometric method for Metronidazole in acetic acid as per ICH guidelines.

Parameters to be evaluated:

- Linearity: Prepare a series of Metronidazole standard solutions in glacial acetic acid at different concentrations (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²) and the regression equation.
- Accuracy (Recovery): Perform recovery studies by spiking a known amount of Metronidazole reference standard into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Calculate the percentage recovery.
- Precision (Repeatability): Analyze six independent preparations of the sample solution at 100% of the test concentration. Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Visualizations





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Caption: Experimental workflow for UV spectrophotometric analysis of Metronidazole.



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Caption: Logical relationship of Metronidazole in acetic acid and its UV absorption.

Conclusion



The use of glacial acetic acid as a solvent for the UV spectrophotometric analysis of Metronidazole is a viable and practical approach, supported by the drug's solubility and stability in this medium. While direct literature values for the λ max in acetic acid are not readily available, a scientifically reasoned estimation places it around 277 nm, consistent with its behavior in other acidic environments. The provided protocols offer a comprehensive framework for determining the precise λ max, assaying bulk drug substances, and performing essential method validation. This application note serves as a valuable resource for researchers and quality control analysts in the pharmaceutical industry, facilitating the accurate and efficient quantification of Metronidazole.

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